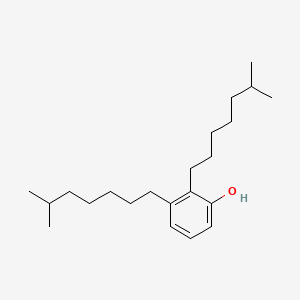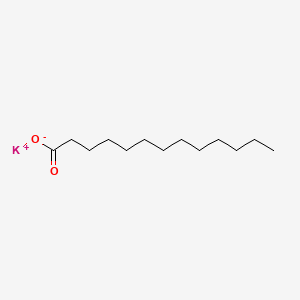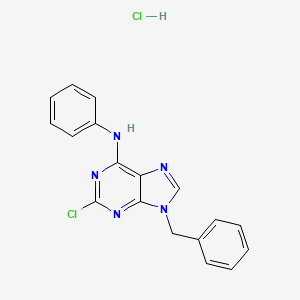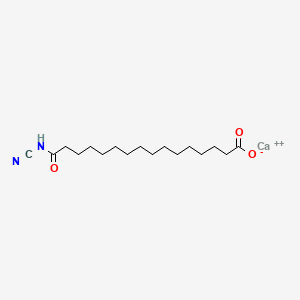
Calcium bis(N-cyanopalmitamidate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(N-cyanopalmitamidate) is a chemical compound with the molecular formula C34H58CaN4O6 It is known for its unique structure, which includes two N-cyanopalmitamidate ligands coordinated to a calcium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(N-cyanopalmitamidate) typically involves the reaction of calcium salts with N-cyanopalmitamidic acid. One common method is to dissolve calcium chloride in an aqueous solution and then add N-cyanopalmitamidic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of calcium bis(N-cyanopalmitamidate) follows similar principles but on a larger scale. The process involves the use of industrial reactors where calcium salts and N-cyanopalmitamidic acid are mixed under controlled temperature and pressure conditions. The product is then separated and purified using industrial filtration and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(N-cyanopalmitamidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The N-cyanopalmitamidate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Calcium bis(N-cyanopalmitamidate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of calcium bis(N-cyanopalmitamidate) involves its interaction with molecular targets and pathways. The calcium ion plays a crucial role in mediating these interactions, often by binding to specific sites on proteins or other biomolecules. This binding can influence various cellular processes, including signal transduction, enzyme activity, and structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium bis(N-cyanostearamidate): Similar in structure but with a different fatty acid chain.
Calcium bis(N-cyanolauramidate): Another similar compound with a shorter fatty acid chain.
Uniqueness
Calcium bis(N-cyanopalmitamidate) is unique due to its specific fatty acid chain length and the presence of the N-cyano group. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
84681-99-2 |
|---|---|
Molekularformel |
C17H29CaN2O3+ |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
calcium;16-(cyanoamino)-16-oxohexadecanoate |
InChI |
InChI=1S/C17H30N2O3.Ca/c18-15-19-16(20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(21)22;/h1-14H2,(H,19,20)(H,21,22);/q;+2/p-1 |
InChI-Schlüssel |
SYTSOHDSNSBACP-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)NC#N.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



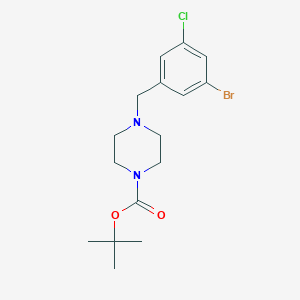
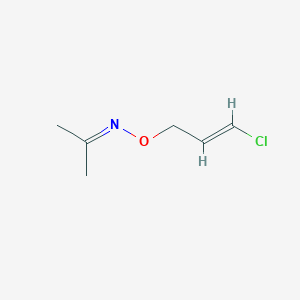
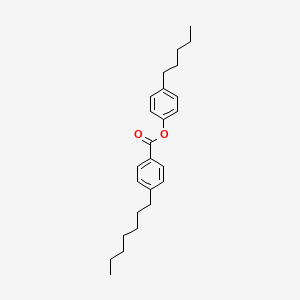
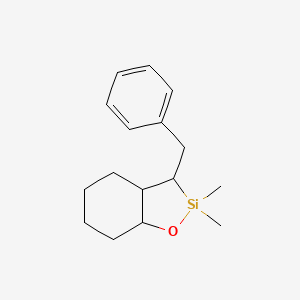
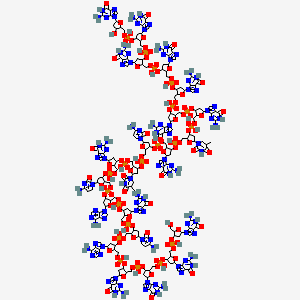
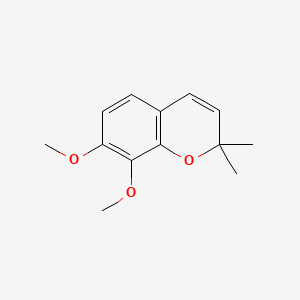

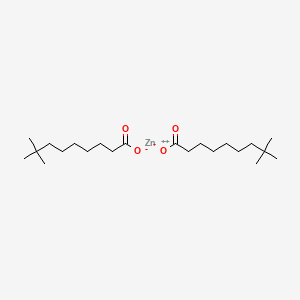
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
